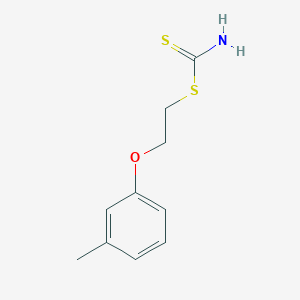
N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as EFTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EFTA is a member of the class of compounds known as furan-2-ylmethylamides, which have been shown to possess a wide range of biological activities. In
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has shown promise as a therapeutic agent for the treatment of diabetes and obesity, as it has been shown to improve glucose tolerance and reduce body weight in animal models.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exert a range of biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in macrophages and microglia. It has also been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which can contribute to neurodegeneration. Additionally, this compound has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various disease states. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the mechanism of action of this compound in these diseases and to determine its efficacy in animal models. Another area of interest is the development of new derivatives of this compound with improved solubility and pharmacokinetic properties. Finally, the potential of this compound as a treatment for metabolic disorders such as diabetes and obesity warrants further investigation, particularly in human clinical trials.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the reaction of 4-ethoxybenzoyl chloride with tetrahydrofuran-2-methylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the concentration of the reagents.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYAHKLLRIXBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5018534.png)
![4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5018535.png)
![ethyl 1-[(5-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5018537.png)
![3-bromo-4-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5018538.png)
![N-[2-methyl-4-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B5018549.png)
![N-phenyl-N'-{2-[4-(3,4,5-trimethoxyphenyl)-1-piperazinyl]ethyl}urea](/img/structure/B5018563.png)
![4-{[5-(4-allyl-2-methoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B5018570.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)